2-Morpholinoethyl methanesulfonate

Description

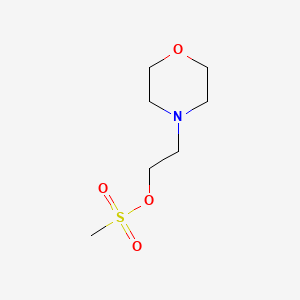

2-Morpholinoethyl methanesulfonate (chemical formula: C₇H₁₅NO₅S) is an alkylating agent widely used in organic synthesis and pharmaceutical chemistry. It consists of a methanesulfonate (mesilate) ester group linked to a 2-morpholinoethyl moiety. This compound is primarily employed to introduce the morpholinoethyl group into target molecules via nucleophilic substitution reactions, leveraging the methanesulfonate group as a leaving group .

In medicinal chemistry, it has been utilized in the synthesis of cannabinoid CB2 receptor agonists (e.g., compound 73 in Scheme 16 of ) and hydroxylamine derivatives (e.g., VIIIj in ). Its reactivity stems from the electron-withdrawing nature of the sulfonate group, which enhances the electrophilicity of the adjacent carbon, facilitating alkylation reactions .

Properties

Molecular Formula |

C7H15NO4S |

|---|---|

Molecular Weight |

209.27 g/mol |

IUPAC Name |

2-morpholin-4-ylethyl methanesulfonate |

InChI |

InChI=1S/C7H15NO4S/c1-13(9,10)12-7-4-8-2-5-11-6-3-8/h2-7H2,1H3 |

InChI Key |

SCQZHPMTSDVGKB-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCN1CCOCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl Methanesulfonate (MMS)

- Structure : CH₃SO₃CH₃.

- Key Differences: Lacks the morpholinoethyl group, making it simpler but less polar.

- Reactivity: Highly reactive alkylating agent but non-selective due to the absence of a directing functional group.

- Applications : Used in mutagenesis studies and industrial alkylation processes.

- Toxicity: Known for genotoxic effects, limiting its pharmaceutical use .

Ethyl Methanesulfonate (EMS)

- Structure : CH₃SO₃CH₂CH₃.

- Key Differences: Ethyl group instead of morpholinoethyl.

- Reactivity : Similar to MMS but with slightly lower reactivity due to steric hindrance.

- Applications : Common in laboratory mutagenesis and agrochemical synthesis.

Tosylates (p-Toluenesulfonate Esters)

- Structure : Aromatic sulfonate esters (e.g., CH₃C₆H₄SO₃R).

- Key Differences : Bulkier leaving group with aromatic stabilization, leading to slower reaction kinetics compared to aliphatic sulfonates.

- Applications : Preferred in reactions requiring milder conditions or stereochemical control .

UR-12 (7-Methoxy-1-(2-morpholinoethyl)-1H-indole-3-carboxamide)

- Structure: Contains the 2-morpholinoethyl group but as part of a larger indole-carboxamide scaffold.

- Key Differences: Not an alkylating agent; instead, it functions as a synthetic cannabinoid receptor agonist.

- Regulatory Status : Classified as a controlled substance in some jurisdictions due to psychoactive properties .

Physicochemical and Reactivity Comparison

Key Findings :

- Reactivity: this compound balances high leaving group ability with the polarity imparted by the morpholino group, enhancing solubility in polar aprotic solvents (e.g., DMF, DCM) compared to MMS/EMS .

- Selectivity: The morpholinoethyl moiety directs alkylation to specific nucleophilic sites (e.g., amines, thiols), reducing off-target reactions common with simpler sulfonates .

Preparation Methods

Tin-Mediated Displacement Reactions

A patent by CN105061269A outlines a tin-based displacement method for preparing tin methanesulfonate from metal methanesulfonate catalysts. While this process targets tin derivatives, its principles are transferable to organic sulfonates. For instance, metallic tin reacts with copper methanesulfonate in aqueous methanesulfonic acid to yield tin methanesulfonate and copper powder. Adapting this, 2-morpholinoethanol could theoretically replace tin, reacting with methanesulfonyl chloride or analogous electrophiles. The reaction mechanism involves nucleophilic displacement:

Key conditions include:

Sulfur Trioxide-Based Sulfonation

US6060621A describes methanesulfonic acid synthesis via dimethyl sulfate and sulfite ions, yielding methanesulfonate intermediates. For 2-morpholinoethyl methanesulfonate, a similar approach could employ 2-morpholinoethanol with methanesulfonyl chloride in a biphasic system. The patent’s emphasis on pH control (maintained ≥6 using sodium sulfite) and reflux conditions (95–100°C) aligns with sulfonate ester best practices.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Data from CN102791680B demonstrates that solvent choice significantly impacts yield. For example, xylene-isopropanol mixtures enhance phase separation during workup, reducing byproduct formation. A comparative analysis of solvents is provided in Table 1.

Table 1: Solvent Systems for Sulfonate Ester Synthesis

Catalytic and Stoichiometric Considerations

-

Acid Catalysis : Methanesulfonic acid (5–10 wt% of total mass) accelerates esterification.

-

Molar Ratios : A 1:1.2 molar ratio of alcohol to methanesulfonyl chloride minimizes residual starting material.

Purification and Isolation Techniques

Liquid-Liquid Extraction

CN102791680B employs sequential washes with sodium bicarbonate and water to remove acidic impurities. For this compound, a similar protocol would involve:

Vacuum Distillation

Post-extraction, vacuum distillation at ≤50°C and 3 kPa effectively removes solvents while preserving product integrity.

Analytical Characterization

While specific data for this compound is scarce, its structure can be confirmed via:

-

¹H NMR : Peaks at δ 3.60–3.70 (m, morpholine ring), δ 4.40 (t, -CH₂OSO₂-), δ 3.10 (s, -SO₂CH₃).

-

Mass Spectrometry : Molecular ion peak at m/z 223 (M⁺).

Industrial-Scale Considerations

Q & A

Q. Basic

- Structural confirmation : and NMR to verify the morpholino and methanesulfonyl groups.

- Purity analysis : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile impurities .

What are the key challenges in resolving contradictory data regarding the stability of this compound under different storage conditions?

Advanced

Contradictions often arise from:

- Hydrolysis variability : pH and humidity differences in storage.

- Methodological approach : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Compare degradation kinetics using Arrhenius modeling .

How does the morpholino group influence the reactivity of this compound compared to other alkyl methanesulfonates?

Advanced

The morpholino moiety:

- Electron donation : Enhances nucleophilic substitution rates versus ethyl/methyl analogs.

- Steric effects : May reduce reactivity in bulky environments.

- Applications : Enables targeted delivery in prodrug design due to improved solubility .

What are the primary applications of this compound in pharmaceutical research?

Q. Basic

- Alkylating agent : Modifies biomolecules (e.g., proteins, nucleic acids) for mechanistic studies.

- Intermediate : Synthesize morpholino-containing drugs, such as kinase inhibitors or antimicrobial agents .

What methodological approaches are recommended for detecting trace impurities of this compound in complex matrices?

Q. Advanced

- Derivatization : React with p-nitrobenzyl bromide, followed by HPLC-UV detection (LOD: 0.1 ppm).

- Validation : Assess recovery (≥90%) and precision (RSD <5%) per ICH guidelines .

What are the known degradation products of this compound, and how can they be identified?

Q. Basic

- Hydrolysis products : Morpholinoethanol and methanesulfonic acid.

- Detection : LC-MS (negative ion mode) or ion chromatography for sulfonic acids .

How can computational methods aid in predicting the reactivity of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.